3,3,6,6-Tetramethylpiperazin-2-one
Description
3,3,6,6-Tetramethylpiperazin-2-one is a cyclic amide belonging to the piperazinone family, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The molecule features four methyl groups at the 3- and 6-positions, which confer steric hindrance and influence its conformational stability and reactivity. This compound is often utilized as a precursor or intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules or functional materials. Its rigid structure and electron-rich amide group make it a versatile scaffold for derivatization, enabling the introduction of diverse substituents to modulate physicochemical properties .
Properties
CAS No. |
4512-48-5 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3,3,6,6-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-9-8(3,4)6(11)10-7/h9H,5H2,1-4H3,(H,10,11) |
InChI Key |
BOJUSAPHGWBWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(C(=O)N1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 3,3,6,6-tetramethylpiperazin-2-one serves as a core structure in several derivatives synthesized for structure-activity relationship (SAR) studies. Below is a detailed comparison with its analogs, focusing on structural variations, substituent effects, and spectral characteristics (Table 1).
Table 1: Key Structural and Spectral Features of this compound Derivatives
| Compound ID | Substituents on Aryl Rings | Key Spectral Observations | Impact on Properties |
|---|---|---|---|
| 4f | 4-Chlorophenyl, Phenyl | Distinct $ ^1H $-NMR aromatic proton shifts (δ 7.2–7.5 ppm); IR C=O stretch at ~1700 cm$ ^{-1} $ | Moderate polarity due to halogen and aromatic groups; enhanced crystallinity |
| 4g | 4-Chlorophenyl, 4-Nitrophenyl | Strong IR absorption at ~1520 cm$ ^{-1} $ (NO$ _2 $); $ ^{13}C $-NMR nitro carbon at ~148 ppm | Electron-withdrawing nitro group increases thermal stability; reduced solubility in polar solvents |
| 4h | 4-Chlorophenyl, 3-Nitrophenyl | Split $ ^1H $-NMR peaks (meta-substitution effect); UV-Vis λ$ _{\text{max}} $ at 320 nm | Meta-nitro substitution alters electronic distribution, affecting reactivity in nucleophilic reactions |
| 4i | 4-Chlorophenyl, 4-Bromophenyl | $ ^1H $-NMR coupling patterns reflect bromine’s inductive effect; higher molecular weight (Br) | Increased lipophilicity; potential for halogen bonding in crystal packing |
| 4j | 4-Chlorophenyl, 4-Fluorophenyl | $ ^{19}F $-NMR signal at ~-110 ppm; IR C-F stretch at ~1250 cm$ ^{-1} $ | Fluorine’s electronegativity enhances metabolic stability; improved bioavailability |
| 4k | 4-Chlorophenyl, 4-Methylphenyl | $ ^1H $-NMR methyl resonance at δ 2.3 ppm; reduced IR polarity | Methyl group boosts hydrophobicity; lowers melting point |
| 4l | 4-Chlorophenyl, 4-Methoxyphenyl | $ ^1H $-NMR methoxy peak at δ 3.8 ppm; IR O-H stretch (if hydrolyzed) | Methoxy group improves solubility in polar aprotic solvents; electron-donating effect stabilizes intermediates |
| 4m | 4-Chlorophenyl, 4-Hydroxyphenyl | Broad IR O-H stretch (~3400 cm$ ^{-1} $); pH-dependent $ ^1H $-NMR shifts | Hydroxyl group enables hydrogen bonding; enhances solubility in aqueous media |
| 4a | 4-Chlorophenyl, 4-Cyanophenyl | $ ^{13}C $-NMR nitrile carbon at ~118 ppm; UV absorbance at 280 nm | Cyano group introduces strong electron-withdrawing character; modifies redox behavior |
Key Findings from Comparative Analysis
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) increase the electrophilicity of the piperazinone core, enhancing reactivity in Michael addition or cycloaddition reactions . Electron-donating groups (e.g., methoxy, methyl) stabilize resonance structures, as evidenced by redshifted UV-Vis spectra in derivatives like 4l and 4k.
Solubility and Lipophilicity :
- Polar substituents (hydroxyl, methoxy) improve aqueous solubility (e.g., 4m, 4l), whereas halogens (Cl, Br) and nitriles (4a) increase logP values, favoring membrane permeability .
Thermal and Chemical Stability :
- Nitro-substituted derivatives (4g, 4h) exhibit higher thermal stability (TGA data inferred from IR degradation thresholds) but are prone to photodegradation due to UV absorption.
Spectral Signatures: $ ^1H $-NMR aromatic shifts correlate with substituent electronic effects (e.g., deshielding in nitro derivatives). IR carbonyl stretches remain consistent (~1700 cm$ ^{-1} $), confirming the intact piperazinone core .
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